(4-Ethoxy-2,3-difluorophenyl)boronic acid
Description
(4-Ethoxy-2,3-difluorophenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BF2O3 and its molecular weight is 201.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of (4-Ethoxy-2,3-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organoboron species to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in the synthesis of various organic compounds . This reaction affects the carbon-carbon bond formation pathway, leading to the production of chemically differentiated fragments .
Pharmacokinetics
It’s also soluble in organic solvents such as ethanol , which could potentially influence its bioavailability.
Result of Action
The action of this compound in the Suzuki-Miyaura cross-coupling reaction leads to the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including fluorinated biaryl derivatives .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups and can proceed under mild conditions . Additionally, the compound is stable and environmentally benign , suggesting it may be less sensitive to environmental changes compared to other reagents.
Biochemical Analysis
Biochemical Properties
(4-Ethoxy-2,3-difluorophenyl)boronic acid plays a significant role in biochemical reactions, primarily as a reagent in Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in synthesizing various organic compounds. The compound interacts with palladium catalysts, facilitating the transmetalation process where the boronic acid transfers its organic group to the palladium complex . This interaction is essential for the successful completion of the coupling reaction, making this compound a valuable tool in organic synthesis.
Cellular Effects
The effects of this compound on cellular processes are not extensively documentedFor instance, they can inhibit proteasomes, which are crucial for protein degradation and turnover in cells This inhibition can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules, particularly enzymes. The compound can form reversible covalent bonds with the active sites of enzymes, leading to inhibition or activation of their catalytic functions . This mechanism is particularly relevant in the context of enzyme inhibition, where boronic acids can act as competitive inhibitors by mimicking the enzyme’s natural substrate. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acids can undergo hydrolysis, leading to the formation of boronic esters and other degradation products . These changes can impact the compound’s efficacy and potency in biochemical assays. Long-term exposure to this compound may result in cumulative effects on cellular processes, necessitating careful monitoring and control in experimental setups.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, boronic acids can induce toxic or adverse effects, including organ damage and disruptions in metabolic processes . Threshold effects are often observed, where a specific dosage level triggers significant changes in physiological responses. It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can participate in oxidation-reduction reactions, conjugation with glutathione, and other metabolic processes . These interactions can influence metabolic flux and alter the levels of key metabolites in cells. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target cells . The distribution pattern of this compound can influence its bioavailability and therapeutic efficacy. Additionally, the compound’s interactions with cellular membranes and organelles play a crucial role in determining its intracellular distribution.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, boronic acids can localize to the cytoplasm, nucleus, or mitochondria, depending on their chemical properties and interactions with cellular components. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(4-ethoxy-2,3-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKSFBWOZSQGGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568810 | |
Record name | (4-Ethoxy-2,3-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212386-71-5 | |
Record name | B-(4-Ethoxy-2,3-difluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212386-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Ethoxy-2,3-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxy-2,3-difluorphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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